
1-Octanaminium, N-ethyl-N,N-dioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanaminium, N-ethyl-N,N-dioctyl- is a quaternary ammonium compound with the molecular formula C26H56N. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanaminium, N-ethyl-N,N-dioctyl- typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dioctylamine with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1-Octanaminium, N-ethyl-N,N-dioctyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Octanaminium, N-ethyl-N,N-dioctyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield the corresponding chloride salt of the compound .
Applications De Recherche Scientifique
1-Octanaminium, N-ethyl-N,N-dioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Mécanisme D'action
The mechanism of action of 1-Octanaminium, N-ethyl-N,N-dioctyl- is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of different phases, such as oil and water. This alignment disrupts the cohesive forces between molecules, leading to emulsification or dispersion. In biological systems, the compound can interact with lipid membranes, enhancing the permeability and facilitating the delivery of active agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octanaminium, N,N-dimethyl-N-octyl-, chloride: This compound has similar surfactant properties but differs in its molecular structure, having two methyl groups instead of an ethyl group.
N-Methyldioctylamine: Another related compound with similar applications but different reactivity due to the presence of a methyl group instead of an ethyl group.
Uniqueness
1-Octanaminium, N-ethyl-N,N-dioctyl- is unique due to its specific molecular structure, which imparts distinct physicochemical properties. The presence of the ethyl group enhances its solubility and reactivity compared to similar compounds with methyl groups. This makes it particularly useful in applications requiring high efficiency and performance .
Propriétés
Numéro CAS |
45295-34-9 |
|---|---|
Formule moléculaire |
C26H56N+ |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
ethyl(trioctyl)azanium |
InChI |
InChI=1S/C26H56N/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3/h5-26H2,1-4H3/q+1 |
Clé InChI |
FBWKUAUBADFSOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


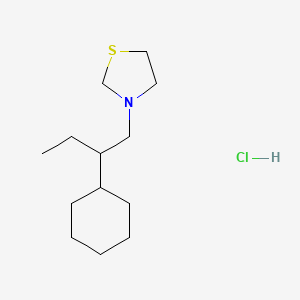
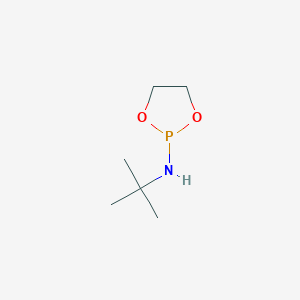

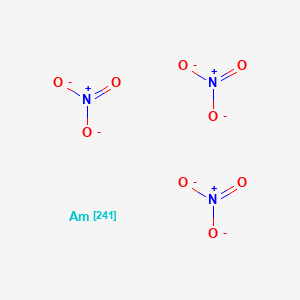
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
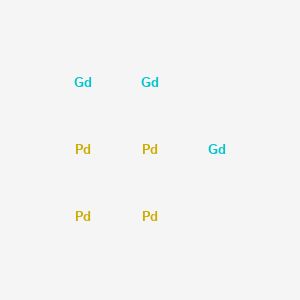

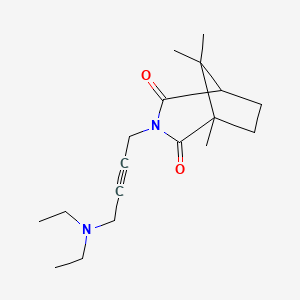
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

